1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Overview
Description
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the benzimidazole core.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, often leading to the inhibition or activation of key enzymes or receptors .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability and are often well absorbed and distributed in the body .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, often resulting in the inhibition or activation of key cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound can bind to proteins, altering their function and stability. The interactions between this compound and biomolecules are primarily driven by hydrophobic and π-π stacking interactions, which contribute to its binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by binding to transcription factors or DNA, thereby altering the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, as seen with cytochrome P450 . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. The binding interactions of this compound with biomolecules are facilitated by its aromatic rings, which enable π-π stacking and hydrophobic interactions. These interactions contribute to the compound’s ability to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to accumulate in lipid-rich environments.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. This compound has been shown to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles. Its localization within these compartments can influence its activity, such as modulating gene expression in the nucleus or affecting mitochondrial function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution: Products include various substituted benzimidazoles.
Oxidation: Products include benzimidazole oxides.
Reduction: Products include benzimidazole amines.
Scientific Research Applications
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-1H-benzo[d]imidazole
- 1-(4-Chlorophenyl)-2-phenyl-1H-benzo[d]imidazole
- 1-(4-Methylphenyl)-2-phenyl-1H-benzo[d]imidazole
Comparison: 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYIZNYOMNYZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630569 | |
Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760212-58-6 | |
Record name | 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-(4-Bromophenyl)-2-phenylbenzimidazole being investigated as a host material for LEECs?
A: Traditional LEECs often rely on ionic transition-metal complexes (iTMCs) which, while efficient, contain expensive rare metals []. 1-(4-Bromophenyl)-2-phenylbenzimidazole, a carbazole-based organic small molecule, is being explored as a more cost-effective host material for these iTMC guests. Research indicates that it can effectively blue-shift the emission of iTMCs, a desirable property for LEEC applications [].
Q2: How does the structure of 1-(4-Bromophenyl)-2-phenylbenzimidazole impact its performance as a host material in LEECs?
A: Single-crystal X-ray diffraction analysis revealed that 1-(4-Bromophenyl)-2-phenylbenzimidazole exhibits distinct head-to-tail interactions in its solid-state structure []. This arrangement contributes to favorable charge transport and energy transfer properties within the LEEC device. Additionally, compared to its derivatives with methoxy or tert-butyl substituents, 1-(4-Bromophenyl)-2-phenylbenzimidazole demonstrates smaller spacing between successive HOMO and LUMO levels, further enhancing charge transport and energy transfer efficiency [].
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